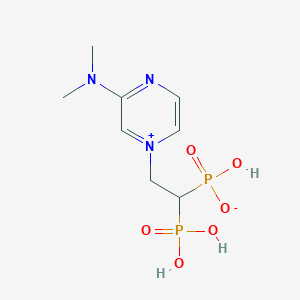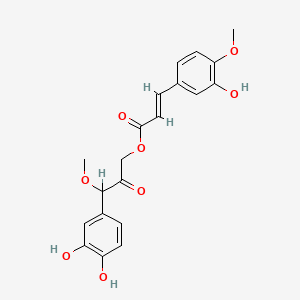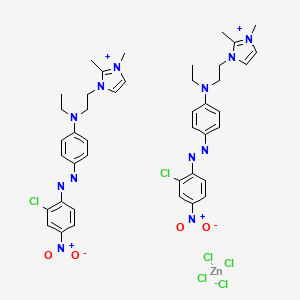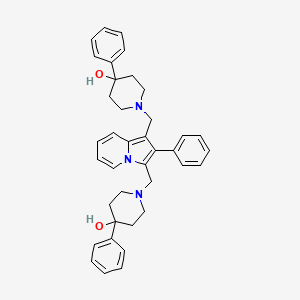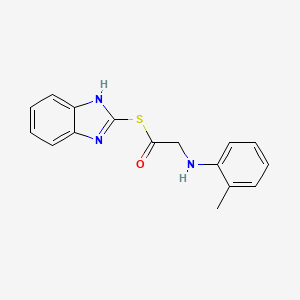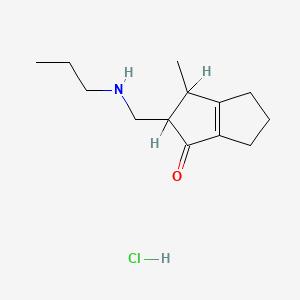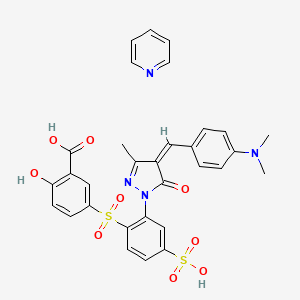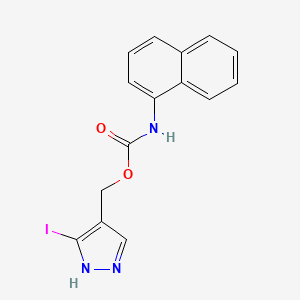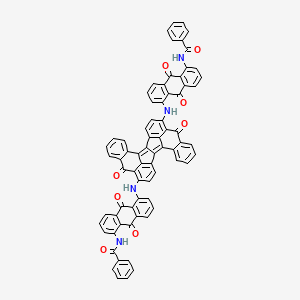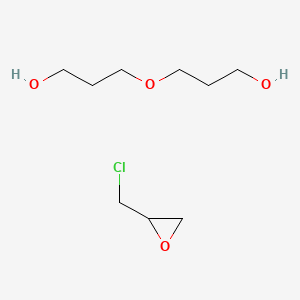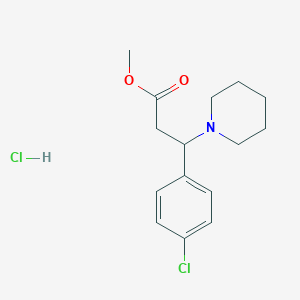
Methyl beta-(p-chlorophenyl)-1-piperidinepropionate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/TN3712373 is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is studied extensively for its role in occupational safety and health, as well as its broader implications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/TN3712373 involves several synthetic routes, each with specific reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate initial reactants that can undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound undergoes purification processes such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NIOSH/TN3712373 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/TN3712373 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical behavior.
Common Reagents and Conditions
The reactions involving NIOSH/TN3712373 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
NIOSH/TN3712373 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating specific medical conditions or as a diagnostic tool.
Industry: Applied in various industrial processes, including manufacturing, quality control, and safety assessments.
Mecanismo De Acción
The mechanism of action of NIOSH/TN3712373 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, including:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effects.
Comparación Con Compuestos Similares
NIOSH/TN3712373 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Volatile Organic Compounds: These compounds share some chemical properties with NIOSH/TN3712373 but differ in their specific applications and effects.
Other Industrial Chemicals: Various industrial chemicals may have similar synthetic routes or reaction conditions but differ in their specific uses and properties.
Propiedades
Número CAS |
7032-72-6 |
|---|---|
Fórmula molecular |
C15H21Cl2NO2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
methyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)11-14(17-9-3-2-4-10-17)12-5-7-13(16)8-6-12;/h5-8,14H,2-4,9-11H2,1H3;1H |
Clave InChI |
JCTNVKOUQPIDHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


